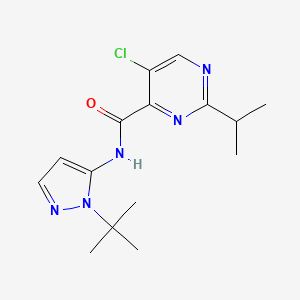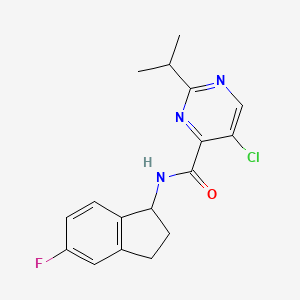
N-(2-tert-butylpyrazol-3-yl)-5-chloro-2-propan-2-ylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-tert-butylpyrazol-3-yl)-5-chloro-2-propan-2-ylpyrimidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring substituted with a tert-butyl group, a pyrimidine ring substituted with a chlorine atom and an isopropyl group, and a carboxamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylpyrazol-3-yl)-5-chloro-2-propan-2-ylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a β-diketone, followed by cyclization.
Introduction of the tert-butyl group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base.
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized by the reaction of a β-diketone with guanidine.
Chlorination and isopropylation: The pyrimidine ring can be chlorinated using thionyl chloride, and the isopropyl group can be introduced via alkylation with isopropyl bromide.
Formation of the carboxamide group: The carboxamide group can be introduced by reacting the pyrimidine derivative with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-tert-butylpyrazol-3-yl)-5-chloro-2-propan-2-ylpyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups, such as amines or thiols, onto the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
N-(2-tert-butylpyrazol-3-yl)-5-chloro-2-propan-2-ylpyrimidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Research: The compound can be used to study the biological activity of pyrazole and pyrimidine derivatives, including their interactions with proteins and nucleic acids.
Industrial Applications: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(2-tert-butylpyrazol-3-yl)-5-chloro-2-propan-2-ylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-(2-tert-butylpyrazol-3-yl)-5-chloro-2-propan-2-ylpyrimidine-4-carboxamide can be compared with other similar compounds, such as:
N-(2-tert-butylpyrazol-3-yl)-5-chloro-2-methylpyrimidine-4-carboxamide: This compound has a similar structure but with a methyl group instead of an isopropyl group on the pyrimidine ring.
N-(2-tert-butylpyrazol-3-yl)-5-chloro-2-ethylpyrimidine-4-carboxamide: This compound has an ethyl group instead of an isopropyl group on the pyrimidine ring.
N-(2-tert-butylpyrazol-3-yl)-5-chloro-2-phenylpyrimidine-4-carboxamide: This compound has a phenyl group instead of an isopropyl group on the pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
N-(2-tert-butylpyrazol-3-yl)-5-chloro-2-propan-2-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN5O/c1-9(2)13-17-8-10(16)12(20-13)14(22)19-11-6-7-18-21(11)15(3,4)5/h6-9H,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLQMUZYJBKNCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)NC2=CC=NN2C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-methyl-5-[[methyl-[1-[(3-methyl-1,2-oxazol-5-yl)amino]-1-oxopropan-2-yl]amino]methyl]furan-3-carboxylate](/img/structure/B6964528.png)
![[2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(3-methyltriazolo[4,5-b]pyridin-7-yl)methanone](/img/structure/B6964533.png)
![[2,2-Dimethyl-6-(trifluoromethyl)morpholin-4-yl]-(3-methylimidazo[4,5-b]pyridin-7-yl)methanone](/img/structure/B6964538.png)
![5-nitro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)imidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B6964554.png)
![(3,5-Dimethyl-1,2-thiazol-4-yl)-[3-(methylsulfonylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B6964555.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-thiophen-3-ylacetamide](/img/structure/B6964559.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6964560.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B6964573.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-(triazol-1-yl)propanamide](/img/structure/B6964581.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-5-oxo-1-pentan-3-ylpyrrolidine-3-carboxamide](/img/structure/B6964591.png)

![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-6-methoxypyridazine-3-carboxamide](/img/structure/B6964605.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B6964608.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide](/img/structure/B6964610.png)
